NMDA receptor antagonist-3
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Overview
Description
NMDA receptor antagonist-3 is a compound that inhibits the action of N-methyl-D-aspartate receptors. These receptors are a type of glutamate receptor and ion channel protein found in nerve cells. NMDA receptor antagonists are known for their role in neuroprotection, anesthesia, and as potential treatments for various neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NMDA receptor antagonist-3 typically involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Common synthetic routes may include:
Formation of Intermediate Compounds: This step involves the preparation of key intermediates through reactions such as alkylation, acylation, or condensation.
Cyclization Reactions: These intermediates may undergo cyclization reactions to form the core structure of this compound.
Functional Group Modifications: The final steps often involve the introduction or modification of functional groups to achieve the desired pharmacological properties.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
NMDA receptor antagonist-3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
NMDA receptor antagonist-3 has a wide range of scientific research applications, including:
Mechanism of Action
NMDA receptor antagonist-3 exerts its effects by binding to the NMDA receptor and preventing the binding of glutamate, the primary excitatory neurotransmitter in the central nervous system. This inhibition reduces the influx of calcium ions into the nerve cells, thereby preventing excitotoxicity and neuronal damage . The molecular targets and pathways involved include the NMDA receptor subunits and downstream signaling pathways that regulate synaptic plasticity and neuronal survival .
Comparison with Similar Compounds
Similar Compounds
Ketamine: A well-known NMDA receptor antagonist used for anesthesia and depression treatment.
Phencyclidine (PCP): Another NMDA receptor antagonist with dissociative and hallucinogenic properties.
Dextromethorphan: Commonly used as a cough suppressant, it also has NMDA receptor antagonist activity.
Uniqueness
NMDA receptor antagonist-3 is unique in its specific binding affinity and selectivity for certain NMDA receptor subunits, which may result in distinct pharmacological effects and therapeutic potential compared to other NMDA receptor antagonists .
Properties
Molecular Formula |
C13H19N3O6 |
---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
(2S)-2-[[(3S)-2-(2-aminoacetyl)-2-azabicyclo[2.2.1]heptane-3-carbonyl]amino]butanedioic acid |
InChI |
InChI=1S/C13H19N3O6/c14-5-9(17)16-7-2-1-6(3-7)11(16)12(20)15-8(13(21)22)4-10(18)19/h6-8,11H,1-5,14H2,(H,15,20)(H,18,19)(H,21,22)/t6?,7?,8-,11-/m0/s1 |
InChI Key |
XLPXGDDUDDNQKY-ATEBAYMDSA-N |
Isomeric SMILES |
C1CC2CC1[C@H](N2C(=O)CN)C(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1CC2CC1C(N2C(=O)CN)C(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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